molecular formula C29H22O B14742139 2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- CAS No. 6177-94-2

2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans-

Cat. No.: B14742139
CAS No.: 6177-94-2
M. Wt: 386.5 g/mol
InChI Key: OYJPHCIJQKVSSN-VPUSJEBWSA-N
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Description

2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- is a chemical compound with the molecular formula C29H20O. It is also known as tetraphenylcyclopentadienone. This compound is characterized by its unique structure, which includes a cyclopentenone ring substituted with four phenyl groups. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- typically involves the reaction of diphenylacetylene with benzil in the presence of a base. The reaction proceeds through a [4+2] cycloaddition mechanism, forming the cyclopentenone ring with the four phenyl substituents. The reaction conditions often include the use of a solvent such as toluene and a base like potassium hydroxide. The reaction mixture is heated to reflux to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of tetraphenylquinone.

    Reduction: Formation of tetraphenylcyclopentanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog without the phenyl substituents.

    2,3,4,5-Tetraphenylcyclopentadienone: A related compound with a similar structure but different reactivity.

    Tetraphenylcyclopentadienylidene: Another related compound used in organic synthesis.

Uniqueness

2-Cyclopenten-1-one, 2,3,4,5-tetraphenyl-, trans- is unique due to its combination of a cyclopentenone ring and four phenyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

CAS No.

6177-94-2

Molecular Formula

C29H22O

Molecular Weight

386.5 g/mol

IUPAC Name

(4R,5R)-2,3,4,5-tetraphenylcyclopent-2-en-1-one

InChI

InChI=1S/C29H22O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20,25,27H/t25-,27+/m1/s1

InChI Key

OYJPHCIJQKVSSN-VPUSJEBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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